molecular formula C7H15N3O B14469268 N''-Cyclohexyl-N-hydroxyguanidine CAS No. 65131-36-4

N''-Cyclohexyl-N-hydroxyguanidine

Cat. No.: B14469268
CAS No.: 65131-36-4
M. Wt: 157.21 g/mol
InChI Key: CGUDIGDUITVTEL-UHFFFAOYSA-N
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Description

N’‘-Cyclohexyl-N-hydroxyguanidine is a compound belonging to the class of organic compounds known as N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group. N’'-Cyclohexyl-N-hydroxyguanidine is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Cyclohexyl-N-hydroxyguanidine typically involves the reaction of cyclohexylamine with hydroxylamine. One common method involves the use of electrophilic nitrogen-rich functional groups with hydroxylamine under controlled conditions. For instance, the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield N’'-Cyclohexyl-N-hydroxyguanidine .

Industrial Production Methods

Industrial production of N’'-Cyclohexyl-N-hydroxyguanidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’'-Cyclohexyl-N-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of N-hydroxyguanidine compounds by peracids, which generates ureido products .

Common Reagents and Conditions

    Oxidation: Peracids are commonly used as oxidizing agents for N’'-Cyclohexyl-N-hydroxyguanidine. The reaction typically occurs in organic solvents under controlled temperature conditions.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce N’'-Cyclohexyl-N-hydroxyguanidine to its corresponding amine.

    Substitution: Substitution reactions can occur with various electrophiles, leading to the formation of different substituted derivatives.

Major Products Formed

The major products formed from the oxidation of N’'-Cyclohexyl-N-hydroxyguanidine include ureido compounds, which are structurally similar to citrulline .

Scientific Research Applications

N’'-Cyclohexyl-N-hydroxyguanidine has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of N’'-Cyclohexyl-N-hydroxyguanidine involves its role as a nitric oxide donor. The compound undergoes enzymatic oxidation to release nitric oxide, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that result in vasodilation and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-N-hydroxyguanidine
  • N-Butyl-N-hydroxyguanidine
  • N-Hydroxycyclohexylamine

Uniqueness

N’'-Cyclohexyl-N-hydroxyguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65131-36-4

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-cyclohexyl-1-hydroxyguanidine

InChI

InChI=1S/C7H15N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h6,11H,1-5H2,(H3,8,9,10)

InChI Key

CGUDIGDUITVTEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(N)NO

Origin of Product

United States

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